molecular formula C12H14N2O2S B493878 [(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid CAS No. 263147-78-0

[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid

Cat. No.: B493878
CAS No.: 263147-78-0
M. Wt: 250.32g/mol
InChI Key: RIKGHDGASHHCPA-UHFFFAOYSA-N
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Description

[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid typically involves the condensation of 1,2-phenylenediamine with isopropyl isothiocyanate to form the benzimidazole coreThe reaction conditions often include the use of solvents like acetonitrile or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are frequently used, and reactions are typically carried out under reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)acetic acid
  • 2-(1H-Benzimidazol-2-yl)thioacetamide
  • 2-(1H-Benzimidazol-2-yl)thioethanol

Uniqueness

[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid is unique due to the presence of the isopropyl group, which can influence its pharmacokinetic properties and enhance its biological activity. The thioacetic acid moiety also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with potentially improved properties .

Biological Activity

[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzimidazole derivatives, which are known for their broad spectrum of biological activities. The presence of the isopropyl group enhances its pharmacokinetic properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profiles.

Target Interaction

While the specific biological targets of this compound have not been fully elucidated, it is known that imidazole derivatives typically interact with various cellular targets. These interactions can lead to multiple downstream effects, including modulation of enzyme activities and disruption of cellular processes .

Mode of Action

Imidazole derivatives are reported to exhibit activities such as:

  • Antimicrobial Effects : Inhibition of bacterial growth through interference with DNA gyrase and dihydrofolate reductase (DHFR) pathways .
  • Anticancer Activity : Induction of apoptosis in cancer cells via multiple signaling pathways.
  • Anti-inflammatory Properties : Modulation of inflammatory cytokines and pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, demonstrating their potential as effective antimicrobial agents .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

Studies have highlighted the anticancer potential of benzimidazole derivatives. For example, compounds exhibiting structural similarities to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and activation of caspases .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including those related to this compound. The results demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing synergistic effects when combined with traditional antibiotics like ciprofloxacin .

Evaluation of Anticancer Properties

In another investigation focusing on anticancer properties, compounds similar to this compound were tested on various cancer cell lines. The results indicated significant reductions in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity .

Properties

IUPAC Name

2-(1-propan-2-ylbenzimidazol-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8(2)14-10-6-4-3-5-9(10)13-12(14)17-7-11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKGHDGASHHCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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